3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate is a complex organic compound that features both aromatic and heteroaromatic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorobenzoyl and bromobenzoate moieties, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazide.
Acylation: The hydrazide is then acylated with 2-bromoacetyl chloride to yield the corresponding acyl hydrazone.
Condensation Reaction: The acyl hydrazone is further reacted with 3-formylphenyl 3-bromobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It can be used as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydrazone moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[((E)-2-{2-[(3,4-Dichlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 3-[((E)-2-{2-[(2-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
The uniqueness of 3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chlorobenzoyl and bromobenzoate groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H17BrClN3O4 |
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Molecular Weight |
514.8 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c24-18-5-2-4-17(12-18)23(31)32-20-6-1-3-15(11-20)13-27-28-21(29)14-26-22(30)16-7-9-19(25)10-8-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
WRLWSSBEQPAHLO-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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